

An In-depth Technical Guide to 2,6-Dibromobenzaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2,6-Dibromobenzaldehyde

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Abstract

2,6-Dibromobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of organic compounds. Its unique structural features, characterized by the presence of two bromine atoms ortho to the aldehyde group, impart specific reactivity and make it a valuable building block in the fields of medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of **2,6-Dibromobenzaldehyde**, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the development of novel therapeutic agents.

Physical and Chemical Properties

2,6-Dibromobenzaldehyde is a solid at room temperature, typically appearing as an off-white to yellow crystalline powder.[1] It is sparingly soluble in water but shows good solubility in a variety of organic solvents.[2] Proper storage in a cool, dry place, such as a refrigerator, is recommended to maintain its stability.[3]

Tabulated Physical and Chemical Data

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ Br ₂ O	[4]
Molecular Weight	263.91 g/mol	[4]
CAS Number	67713-23-9	[4]
Appearance	Off-white to yellow crystalline powder	[1]
Melting Point	89-91 °C	[1]
Boiling Point	279 °C (Predicted)	[5]
Density	1.977 g/cm ³ (Predicted)	[5]
Solubility	Sparingly soluble in water	[2]
Storage Temperature	0-8 °C (Refrigerator)	[3][4]

Spectroscopic Data

The structural elucidation and purity assessment of **2,6-Dibromobenzaldehyde** are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃, 250 MHz): δ 10.3 (s, 1H, -CHO), 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.23 (t, J = 8.1 Hz, 1H, Ar-H).[5]

Infrared (IR) Spectroscopy

While a specific experimental spectrum for **2,6-Dibromobenzaldehyde** is not readily available in the public domain, the expected characteristic absorption bands based on its functional groups are:

- ~2850 and ~2750 cm⁻¹: C-H stretch of the aldehyde.
- ~1700 cm⁻¹: Strong C=O stretch of the aldehyde.
- ~1550-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

- $\sim 750\text{-}800\text{ cm}^{-1}$: C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of **2,6-Dibromobenzaldehyde** would show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak $[M]^+$ would be observed at m/z 262, with other significant peaks at m/z 264 and 266, corresponding to the different bromine isotopes.

Synthesis of 2,6-Dibromobenzaldehyde

A common and effective method for the synthesis of **2,6-Dibromobenzaldehyde** is through the ortho-lithiation of 1,3-dibromobenzene followed by formylation.

Experimental Protocol: Synthesis from 1,3-Dibromobenzene

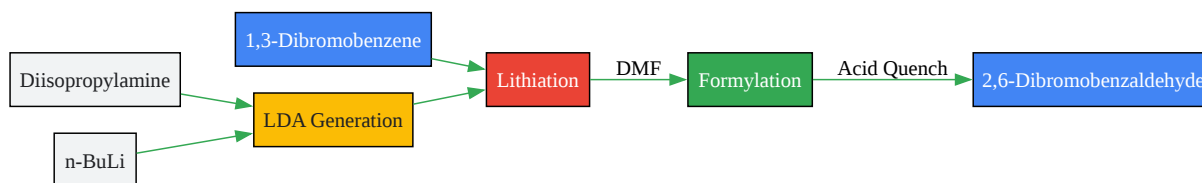
Materials:

- 1,3-Dibromobenzene
- n-Butyllithium (n-BuLi) in hexanes
- Diisopropylamine
- N,N-Dimethylformamide (DMF)
- Tetrahydrofuran (THF), anhydrous
- Sulfuric acid (2.5 M)
- Ethyl acetate
- Ether
- Anhydrous magnesium sulfate
- Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser)

- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a flame-dried three-neck round-bottom flask under an inert atmosphere, a solution of diisopropylamine (1.05 equivalents) in anhydrous THF is prepared.
- The solution is cooled to 0 °C in an ice bath.
- n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution, and the mixture is stirred at 0 °C for 30 minutes to generate lithium diisopropylamide (LDA).
- The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.
- A solution of 1,3-dibromobenzene (1 equivalent) in anhydrous THF is added slowly to the LDA solution. The mixture is stirred at -78 °C for 30 minutes.
- N,N-Dimethylformamide (DMF) (1.1 equivalents) is then added dropwise to the reaction mixture.
- The reaction is stirred at -78 °C for 1 hour.
- The reaction is quenched by the slow addition of 2.5 M sulfuric acid.
- The mixture is allowed to warm to room temperature and then extracted with a 1:1 mixture of ethyl acetate and ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **2,6-Dibromobenzaldehyde** can be purified by recrystallization or column chromatography.^[5]



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Caption: Synthesis workflow for **2,6-Dibromobenzaldehyde**.

Chemical Reactivity and Applications

The aldehyde functional group in **2,6-Dibromobenzaldehyde** is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions. The two ortho-bromine atoms influence the reactivity of the aldehyde and the aromatic ring.

Key Reactions

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding 2,6-dibromobenzoic acid using common oxidizing agents like potassium permanganate or chromic acid.
- **Reduction:** The aldehyde can be reduced to 2,6-dibromobenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- **Condensation Reactions:** It can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and other derivatives. These reactions are fundamental in the synthesis of more complex molecules.

Applications in Drug Development

2,6-Dibromobenzaldehyde is a key starting material in the synthesis of various pharmaceutical compounds, with its application in the development of anticancer agents being particularly noteworthy.^[1] The dibrominated phenyl ring serves as a scaffold that can be further functionalized to create molecules with specific biological activities.

While specific signaling pathways directly modulated by **2,6-Dibromobenzaldehyde** itself are not extensively documented, its derivatives have been investigated for their potential to interfere with cancer cell signaling. For instance, benzaldehyde derivatives, in general, have been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[6] It is plausible that the unique substitution pattern of **2,6-Dibromobenzaldehyde** could be exploited to design inhibitors that target specific kinases or other proteins within these pathways.



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Caption: Logical workflow for drug development using **2,6-Dibromobenzaldehyde**.

Safety and Handling

2,6-Dibromobenzaldehyde is classified as a skin and eye irritant.[2] It may also cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

2,6-Dibromobenzaldehyde is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it an accessible starting material for a wide range of applications. For researchers and professionals in drug development, the potential to utilize this compound as a scaffold for the synthesis of novel therapeutic agents, particularly in the area of oncology, remains a promising avenue for future research. A thorough understanding of its reactivity and careful handling are paramount to safely and effectively harnessing its synthetic potential.

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